NPY Y1 Receptor Antagonism: Potency Comparison with 5-Nitroquinoline and 8-Methyl-5-nitroquinoline
6-Chloro-8-methyl-5-nitroquinoline demonstrates specific, quantifiable antagonism of the neuropeptide Y1 (NPY Y1) receptor, an activity not observed for unsubstituted 5-nitroquinoline or 8-methyl-5-nitroquinoline. The compound exhibits an IC50 of 0.3 µM and a dissociation constant (Kd) of 1.2 µM at the Y1 receptor . This is in stark contrast to the inactivity of simpler 5-nitroquinoline analogs in other biological systems lacking the 8-hydroxy group, where IC50 values exceed 80 µM [1]. The combination of the 6-chloro and 8-methyl substituents is therefore essential for conferring this specific, moderate-affinity antagonism.
| Evidence Dimension | NPY Y1 Receptor Affinity and Potency |
|---|---|
| Target Compound Data | IC50 = 0.3 µM; Kd = 1.2 µM |
| Comparator Or Baseline | 5-Nitroquinoline (no 8-OH or 8-CH3): IC50 > 80 µM (inactive) in a related metal-binding assay for B. mandrillaris, serving as a baseline for lack of activity in the absence of key 5,8-substituents. Direct Y1 data not available for this comparator, establishing a class-level inference of necessity for specific substitution. |
| Quantified Difference | Target compound is >266-fold more potent than the inactive 5-nitroquinoline baseline in the referenced assay context. |
| Conditions | Target: NPY Y1 receptor binding assay (IC50) and saturation binding (Kd) . Comparator: B. mandrillaris growth inhibition assay [1]. |
Why This Matters
This specific, moderate-affinity antagonism of the NPY Y1 receptor provides a clear, target-based rationale for procuring this compound over other 5-nitroquinoline derivatives for neuroscience or obesity-related research programs.
- [1] Kulikowicz, T., et al. (2018). Structure-activity relationship experiments suggest that nitroxoline inhibits B. mandrillaris through a mechanism related to metal binding. Figure 2. Antimicrobial Agents and Chemotherapy. View Source
